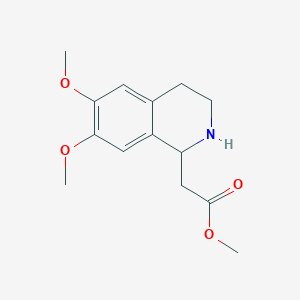

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate” is a chemical compound with the molecular weight of 301.77 . It is also known as "methyl (6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)acetate hydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H19NO4.ClH/c1-17-12-6-9-4-5-15-11 (8-14 (16)19-3)10 (9)7-13 (12)18-2;/h6-7,11,15H,4-5,8H2,1-3H3;1H . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 185-186 degrees Celsius . It is stored at room temperature .Scientific Research Applications

Anticonvulsant Properties

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate and its derivatives have been studied for their anticonvulsant effects. Gitto et al. (2010) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, demonstrating significant anticonvulsant activity in mouse models. These findings were supported by computational studies, highlighting the potential of these compounds in epilepsy treatment (Gitto et al., 2010).

Neuropharmacological Effects

Research on tetrahydroisoquinoline derivatives, including the this compound, has shown various neuropharmacological effects. Costall et al. (1976) explored the impact of these derivatives on locomotor activity when injected into the nucleus accumbens of rats, finding dose-dependent hyperactivity responses in certain derivatives (Costall et al., 1976).

Development of Novel Pharmaceutical Agents

The compound has been used in the synthesis of novel pharmaceutical agents. Saleh et al. (2020) utilized this compound in the synthesis of novel annulated dihydroisoquinoline heterocycles. They also conducted cytotoxic assays for potential antitumor screening and molecular docking studies to assess the binding affinity towards proteins involved in cancer cell apoptosis (Saleh et al., 2020).

Role in Synthesis of Complex Alkaloids

The compound plays a crucial role in the synthesis of complex alkaloids. Blank and Opatz (2011) reported on the deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a related compound, for the preparation of various alkaloids including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids (Blank & Opatz, 2011).

Mechanism of Action

Mode of Action

It is known that many isoquinoline derivatives interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-7,11,15H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXHORURRXLOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392289 |

Source

|

| Record name | Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24830573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

263570-28-1 |

Source

|

| Record name | Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research paper mentions the resolution of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate to obtain the enantiomer with R configuration. Why is obtaining enantiomerically pure compounds important in pharmaceutical research?

A1: Enantiomers are molecules that are mirror images of each other but not superimposable. This seemingly small difference can have a significant impact on biological activity. One enantiomer may possess desirable pharmacological properties while the other could be inactive or even toxic. Therefore, obtaining enantiomerically pure compounds, like the R configuration of this compound in this study [], is crucial for ensuring drug efficacy and safety. This is especially relevant for drugs targeting specific biological receptors, where only one enantiomer may exhibit the desired binding affinity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364308.png)

![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364311.png)

![3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline](/img/structure/B1364314.png)

![methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate](/img/structure/B1364318.png)

![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)

![2-[(Diallylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364350.png)